molecular formula C15H15N5O3 B11331023 N-(1H-benzimidazol-2-ylmethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Cat. No.: B11331023
M. Wt: 313.31 g/mol
InChI Key: NNTQCOBIIDSTCR-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is a complex organic compound that features a benzodiazole and a tetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is unique due to its combination of a benzodiazole and a tetrahydropyrimidine moiety. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(2,4-dioxopyrimidin-1-yl)propanamide

InChI

InChI=1S/C15H15N5O3/c21-13(5-7-20-8-6-14(22)19-15(20)23)16-9-12-17-10-3-1-2-4-11(10)18-12/h1-4,6,8H,5,7,9H2,(H,16,21)(H,17,18)(H,19,22,23)

InChI Key

NNTQCOBIIDSTCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCN3C=CC(=O)NC3=O

Origin of Product

United States

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